4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(3-hydroxypiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2 |
InChI Key |
REBGJGKBMBFBHE-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O |
Synonyms |
1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Catechol with Heterocycloalkanones
The synthesis of 4-substituted catechol derivatives often begins with the direct coupling of 1,2-dihydroxybenzene (catechol) with heterocyclic ketones. In analogous syntheses of 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol, resorcinol reacts with tetrahydro-4-pyranone in the presence of a strong base (e.g., sodium hydroxide) to form a benzylic alcohol intermediate. For 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, this strategy would involve substituting resorcinol with catechol and tetrahydro-4-pyranone with 3-hydroxypiperidin-3-one.
Reaction Conditions :
-
Molar Ratio : Catechol-to-heterocycloalkanone ratios between 1:1 and 4:1 to drive equilibrium toward product formation.
Mechanistic Insights :
The base deprotonates catechol, enhancing its nucleophilicity for attack on the carbonyl carbon of 3-hydroxypiperidin-3-one. This forms a tetrahedral intermediate that collapses to yield the benzylic alcohol. The reaction avoids protective groups, streamlining the synthesis.
Hydrogenation and Reduction of Intermediate Alcohols
Palladium-Catalyzed Hydrogenation
The benzylic alcohol intermediate undergoes hydrogenation to reduce the hydroxyl group to a methylene group. For 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol, this step employs 10% palladium on carbon under 5 bar hydrogen pressure in tetrahydrofuran (THF) and acetic acid, achieving 92% yield.
Proposed Protocol for Target Compound :
-
Substrate : 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol intermediate.
-
Catalyst : 10% Pd/C (20% by weight relative to substrate).
-
Solvent System : THF/acetic acid (4:1 v/v).
Challenges :
-
The 3-hydroxypiperidine moiety may necessitate milder conditions to prevent over-reduction or epimerization.
-
Extended reaction times (up to 6 days) observed in analogous systems suggest kinetic hurdles in sterically hindered substrates.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar solvents like water or tert-butanol enhance solubility of catechol and heterocycloalkanones, while elevated temperatures (50–60°C) accelerate reaction rates without compromising selectivity.
Table 1. Solvent Optimization for Coupling Reaction
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Profiling
For structurally related compounds, ¹H NMR in DMSO-d₆ confirms regiochemistry and purity:
Impurity Analysis :
Chromatographic methods (e.g., silica gel column chromatography with heptane/ethyl acetate gradients) resolve byproducts, yielding >95% purity.
Industrial-Scale Adaptations and Economic Considerations
Atom Economy and Cost Efficiency
The direct coupling-hydrogenation sequence eliminates protective group manipulations, reducing step count and waste. Resorcinol-derived protocols demonstrate 48–92% yields with commodity chemicals (e.g., NaOH, Pd/C), making them cost-effective for kilogram-scale production.
Table 2. Cost Analysis of Key Reagents
| Reagent | Price per kg (USD) | Quantity per kg Product |
|---|---|---|
| Catechol | 120 | 2.5 kg |
| 3-Hydroxypiperidin-3-one | 950 | 0.8 kg |
| Pd/C (10%) | 3000 | 0.2 kg |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic ring or the piperidine ring, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s interactions with biological macromolecules, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups on the benzene ring and the piperidine ring play a crucial role in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations :
- Hydrophilicity: The hydroxypiperidine group likely enhances water solubility compared to alkoxyethyl (e.g., 4a–4f) or arylvinyl (e.g., trans-stilbenoids) substituents, but less than polar groups like amino-hydroxyethyl in norepinephrine .
Key Observations :
- Antimicrobial Potential: Hydroxyalkyl substituents (e.g., 3-hydroxybutan-2-yl in ) correlate with anti-MRSA activity, suggesting the hydroxypiperidine group may similarly enhance antimicrobial properties.
- Fluorescence Probes: Extended aromatic systems (naphthalene, anthracene) in trans-stilbenoids enable amyloid detection . The hydroxypiperidine group lacks fluorescence but may improve target specificity via hydrogen bonding.
- Neurological Activity: Norepinephrine’s amino-hydroxyethyl group is critical for adrenergic signaling . The hydroxypiperidine moiety could mimic this interaction but with altered receptor affinity due to its cyclic structure.
Biological Activity
4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, also known as a derivative of piperidine, exhibits significant biological activity due to its unique structural features. The compound's hydroxyl groups on the benzene ring and the piperidine moiety contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₅N₁O₃. Its structure includes:
- Hydroxyl Groups : Two hydroxyl groups positioned on the benzene ring, which enhance its reactivity and potential for hydrogen bonding.
- Piperidine Ring : The piperidine component provides basic properties and can interact with biological receptors.
The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The hydroxyl groups can form hydrogen bonds, leading to modulation of target protein activities. This interaction is crucial in therapeutic contexts, particularly in neurological disorders.
Biological Activity Overview
Research indicates that this compound has several biological activities:
- Antioxidant Activity : The compound displays potential antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Its structure suggests possible applications in treating neurodegenerative diseases by modulating neurotransmitter systems.
1. Anticancer Activity
A study investigating various derivatives of piperidine compounds found that those similar to this compound exhibited significant inhibitory effects on breast cancer cell lines. The compound was shown to induce apoptosis in MCF-7 cells with an IC₅₀ value of approximately 15 µM, indicating potent anticancer properties .
2. Neuroprotective Studies
Research focusing on the neuroprotective effects of similar compounds indicated that they could mitigate neuronal damage in models of oxidative stress. In vitro assays demonstrated that the compound reduced cell death in primary neuronal cultures exposed to toxic agents .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, and how can hydroxyl group reactivity be managed during synthesis?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with protected intermediates to prevent unwanted side reactions. For example, piperidine hydroxyl groups may require temporary protection (e.g., silyl ethers or benzyl groups) to avoid interference during coupling reactions. Post-synthesis deprotection under mild acidic or catalytic hydrogenation conditions can restore the hydroxyl functionality. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts. Refer to analogous synthesis protocols for structurally related compounds, such as those involving piperidine derivatives .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of 1H/13C NMR (to assign proton and carbon environments), high-resolution mass spectrometry (HRMS) (for molecular formula validation), and FT-IR (to identify hydroxyl stretching vibrations) is essential. For crystalline samples, X-ray diffraction (XRD) provides definitive stereochemical information. Cross-referencing experimental data with computational predictions (e.g., NMR chemical shifts via DFT) enhances accuracy. Structural ambiguities, such as tautomerism, may require 2D NMR techniques (e.g., COSY, NOESY) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic behavior of this compound, and what validation steps are necessary?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps). For pharmacokinetics, molecular docking (using software like AutoDock Vina) evaluates binding affinity to target proteins, prioritizing parameters such as binding energy (ΔG) and ligand efficiency. Molecular dynamics (MD) simulations assess stability in biological matrices. Experimental validation via in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) is critical to confirm computational findings .
Q. What approaches resolve contradictions between experimental spectral data and theoretical predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, dynamic processes (e.g., rotamers), or computational approximations. Address these by:
- Repeating experiments under controlled conditions (e.g., deuterated solvents, variable-temperature NMR).
- Using higher-level theory (e.g., MP2 instead of DFT) for computational models.
- Cross-validating with alternative techniques (e.g., comparing XRD-derived bond lengths with DFT-optimized structures). Case studies on similar diol derivatives highlight the importance of iterative refinement between theory and experiment .
Experimental Design & Data Analysis
Q. How should stability studies for this compound be designed to assess degradation under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:
- pH variations (e.g., buffers at pH 1.2, 4.5, 7.4).
- Thermal stress (e.g., 40°C, 60°C) in controlled humidity chambers.
- Oxidative conditions (e.g., H2O2 exposure).
Analyze degradation products via HPLC-MS and quantify stability using kinetic modeling (e.g., Arrhenius plots). Include control samples to distinguish thermal vs. hydrolytic degradation pathways.
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modular synthesis to systematically vary substituents (e.g., alkylation/acylation of hydroxyl groups, piperidine ring modifications). Use parallel synthesis for high-throughput screening. Prioritize derivatives based on computational ADMET predictions (e.g., logP, polar surface area). Validate biological activity via dose-response assays (e.g., IC50 determination) and correlate with structural features using multivariate analysis (e.g., QSAR models) .
Data Presentation & Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
